4-Octyl Itaconate
Overview
Description
4-Octyl Itaconate (4-OI) is a cell-permeable derivative of itaconate, a metabolite produced during the Krebs cycle . It has been reported to regulate macrophage function and has been recognized as a promising therapeutic target for the treatment of inflammatory diseases . It has also been found to inhibit aerobic glycolysis by targeting GAPDH to exert anti-inflammatory effects .
Synthesis Analysis
4-Octyl Itaconate can be synthesized through the structure control of lipase, obtaining 4-Octyl Itaconate with over 98% yield and over 99% selectivity . This one-step and green synthesis method has been investigated, and multiscale molecular dynamics simulations were applied to investigate the reaction mechanism .Molecular Structure Analysis
The molecular formula of 4-Octyl Itaconate is C13H22O4 . It has a molecular weight of 242.31 g/mol . The IUPAC name is 2-methylidene-4-octoxy-4-oxobutanoic acid .Chemical Reactions Analysis
4-Octyl Itaconate has been shown to directly alkylate cysteine residue 22 on the glycolytic enzyme GAPDH, decreasing its enzyme activity . This blocks glycolytic flux at GAPDH, thereby downregulating aerobic glycolysis in activated macrophages .Physical And Chemical Properties Analysis
4-Octyl Itaconate has a molecular weight of 242.31 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 11 .Scientific Research Applications
Antiviral and Immunoregulatory Properties
- One-Step Synthesis : A study outlined the one-step synthesis of 4-Octyl itaconate, highlighting its potential in treating autoimmune diseases and viral infections. The research focused on a green synthesis approach using lipase, which achieved high yield and selectivity (Liu et al., 2021).
Protective Effects in Cell Models
- Osteoblast Protection : Research demonstrated 4-Octyl itaconate's ability to protect osteoblasts from oxidative injury caused by hydrogen peroxide. This was attributed to the activation of the Nrf2 signaling pathway (Zheng et al., 2020).
- Inhibition of Aerobic Glycolysis : A study found that 4-Octyl itaconate inhibits aerobic glycolysis in macrophages by targeting GAPDH, which contributes to its anti-inflammatory effects (Liao et al., 2019).
Role in Inflammation and Oxidative Stress
- Retinal Pigment Epithelium : 4-Octyl itaconate was shown to suppress inflammatory cytokines and oxidative stress in human primary retinal pigment epithelium cells, indicating potential for treating eye-related inflammatory conditions (Fu et al., 2021).
- Immunomodulatory Effects : Itaconate and its derivatives like 4-Octyl itaconate modify target proteins in immune cells, regulating inflammation and potentially offering therapeutic avenues for inflammatory diseases (Day & O’Neill, 2022).
Therapeutic Potential in Disease Models
- Lung Injury Treatment : A study illustrated that 4-Octyl itaconate ameliorates lung injury caused by methicillin-resistant Staphylococcus aureus, mainly through the Nrf2/ARE pathway, suggesting its potential in treating bacterial infections (Liu et al., 2021).
- Myogenesis Impact : Research indicated that itaconate and its derivatives, including 4-Octyl itaconate, can disrupt muscle differentiation, suggesting a potential impact on muscle-related conditions (Oh et al., 2022).
Modulation of Host Responses to Viral Infections
- Influenza A Virus Infection : Itaconate derivatives were found to modulate host responses to influenza A virus infection, including reducing inflammation and interfering with viral replication (Sohail et al., 2021).
Comparative Evaluations with Other Derivatives
- Comparative Studies : Comparisons of itaconate and its derivatives, including 4-Octyl itaconate, revealed distinct immunomodulatory effects, such as inhibition of inflammasome and Type I interferon regulation in macrophages (Swain et al., 2020).
Additional Applications
- Liver Inflammation and Metabolic Disorders : A study on juvenile gibel carp showed that 4-Octyl itaconate supplementation relieved liver inflammation and glycolipid metabolic disorders, offering insights into its potential in metabolic disease management (Fu et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methylidene-4-octoxy-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-3-4-5-6-7-8-9-17-12(14)10-11(2)13(15)16/h2-10H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBASUIDPDITQHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CC(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Octyl Itaconate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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